3,4,5-triethoxy-N-(propan-2-yl)benzamide
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Overview
Description
3,4,5-Triethoxy-N~1~-isopropylbenzamide is an organic compound with the molecular formula C16H25NO4 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and an isopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N~1~-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and isopropylamine.
Amide Formation: The carboxylic acid group of 3,4,5-triethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxy-N~1~-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 3,4,5-triethoxy-N~1~-isopropylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-Triethoxy-N~1~-isopropylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N~1~-isopropylbenzamide involves its interaction with specific molecular targets. The ethoxy groups and the isopropyl group can influence the compound’s binding affinity and specificity towards these targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Triethoxybenzoic Acid: Lacks the amide and isopropyl groups.
N-Isopropylbenzamide: Lacks the ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N~1~-isopropylbenzamide is unique due to the combination of ethoxy groups and an isopropyl group attached to the benzamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H25NO4/c1-6-19-13-9-12(16(18)17-11(4)5)10-14(20-7-2)15(13)21-8-3/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
MGDWJXCYODMHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C |
Origin of Product |
United States |
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